3-nitro-10-oxo-6,6a,7,8,14,15-hexahydro-5H,10H-7,14-methanopyrido[1',2':5,6][1,5]diazocino[1,2-a]quinoline-6-carboxylic acid
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Description
3-nitro-10-oxo-6,6a,7,8,14,15-hexahydro-5H,10H-7,14-methanopyrido[1',2':5,6][1,5]diazocino[1,2-a]quinoline-6-carboxylic acid is a useful research compound. Its molecular formula is C20H19N3O5 and its molecular weight is 381.388. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
The synthesis of complex organic compounds often involves multiple steps, including nitration, reduction, and cyclization, to obtain various heterocyclic compounds. For example, Roberts et al. (1997) demonstrated the synthesis of Pyrrolo[4,3,2-de]quinolines, starting from simpler quinoline derivatives, which underscores the complex chemical transformations possible with these compounds (Roberts et al., 1997).
Antimicrobial Properties
Compounds with quinoline and nitro groups have been studied for their antimicrobial properties. For instance, Al-Hiari et al. (2008) explored the synthesis and antimicrobial properties of Hexahydro[1,4]diazepino[2,3-h]quinoline-9-carboxylic acid and its derivatives, indicating the potential of similar compounds in developing new antimicrobial agents (Al-Hiari et al., 2008).
Photochemical and Electrochemical Studies
The study of nitro heteroaromatic compounds and their anions, such as those described by Murashima et al. (1996), can provide insights into their reactivity and potential applications in materials science, including the development of photoactive compounds (Murashima et al., 1996).
Applications in Material Science
The synthesis and properties of complex quinoline derivatives, including those with nitro and carboxylic acid functionalities, can be crucial in the development of novel materials, such as fluorescent whiteners or dyes for textiles, as investigated by Rangnekar and Tagdiwala (1986), who studied 6-acetamido-2-substituted quinoxaline derivatives for their potential as fluorescent whiteners for polyester fibers (Rangnekar & Tagdiwala, 1986).
Properties
IUPAC Name |
7-nitro-18-oxo-11,19-diazapentacyclo[11.7.1.02,11.05,10.014,19]henicosa-5(10),6,8,14,16-pentaene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c24-18-3-1-2-16-12-6-13(10-21(16)18)19-15(20(25)26)8-11-7-14(23(27)28)4-5-17(11)22(19)9-12/h1-5,7,12-13,15,19H,6,8-10H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEJFTLURJVZMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN3C(=O)C=CC=C3C1CN4C2C(CC5=C4C=CC(=C5)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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